Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Overview
Description
“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It’s also used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves heating to reflux for several hours .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Chemical Reactions Analysis
“this compound” may undergo various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Scientific Research Applications
Antiviral Compounds
“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a key structural fragment of antiviral agents . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, is used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds .
Anticancer Agents
Pyrimidine derivatives, including “this compound”, have been applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity .
Antioxidant Activity
Pyrimidine and its derivatives have been proven to exhibit antioxidant activity . This makes “this compound” a potential candidate for research in this field.
Antimicrobial Activity
“this compound” and its derivatives have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory Activity
Research has shown that the triazole-pyrimidine hybrid, which includes “this compound”, exhibits anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Neuroprotection
The triazole-pyrimidine hybrid has also been studied for its neuroprotective activity on human microglia and neuronal cell models . This suggests potential applications in the treatment of neurodegenerative diseases.
Fluorous Synthesis of Disubstituted Pyrimidines
“this compound” reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This suggests potential applications in the field of synthetic chemistry.
Druglikeness and ADME-Tox Properties
Special attention has been given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . “this compound” could be a potential candidate for such research.
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that similar targets may be involved for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.
Result of Action
The molecular results of related compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Future Directions
The future directions in the study of “Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, especially considering their promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWLVPPFQRKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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